1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is a complex organic compound that features a benzenesulfonyl group, an indole moiety, and a dihydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzenesulfonyl Group: The indole derivative is then treated with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.
Formation of the Dihydroquinoline Ring: The final step involves the cyclization of the intermediate product with an appropriate reagent to form the dihydroquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dihydroquinoline ring to a fully saturated quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated quinoline compounds.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, while the indole moiety can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
- 1-(Benzenesulfonyl)-1H-indol-3-ylboronic acid
- 1-(Benzenesulfonyl)-1H-indol-3-ylmethanol
- 1-(Benzenesulfonyl)-1H-indol-3-ylacetic acid
Comparison: 1-(Benzenesulfonyl)-2-(1H-indol-3-yl)-1,2-dihydroquinoline is unique due to the presence of the dihydroquinoline ring, which imparts distinct electronic and steric properties compared to other benzenesulfonyl-indole derivatives. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
63607-31-8 |
---|---|
Molecular Formula |
C23H18N2O2S |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(1H-indol-3-yl)-2H-quinoline |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,18-9-2-1-3-10-18)25-22-13-7-4-8-17(22)14-15-23(25)20-16-24-21-12-6-5-11-19(20)21/h1-16,23-24H |
InChI Key |
ABEZHWKJIQLVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(C=CC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.